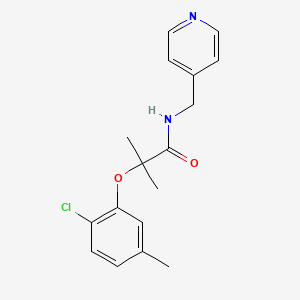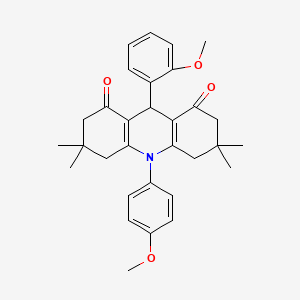
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as Pyridaben, and it is widely used as a pesticide in agriculture. Pyridaben has a unique chemical structure that makes it an effective insecticide against a broad range of pests, including mites, whiteflies, and thrips.
Wirkmechanismus
Pyridaben works by inhibiting the activity of mitochondrial complex I in the respiratory chain of insects. This leads to a decrease in ATP production, which ultimately leads to the death of the insect. Pyridaben has a unique mode of action that makes it effective against a broad range of pests.
Biochemical and Physiological Effects
Pyridaben has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and bees. Pyridaben has also been shown to have a low environmental impact, as it does not persist in the environment and does not accumulate in the food chain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pyridaben in lab experiments is its broad-spectrum activity against pests. This makes it a useful tool for studying the effects of pest infestations on crops. However, Pyridaben can be expensive to produce, and its use in lab experiments can be limited by its toxicity to aquatic organisms and bees.
Zukünftige Richtungen
There are several future directions for research on Pyridaben. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of Pyridaben's potential use in controlling pests that transmit diseases. Additionally, there is a need for more research on Pyridaben's potential use in the treatment of parasitic infections in animals. Finally, there is a need for more research on the environmental impact of Pyridaben and its potential effects on non-target organisms.
Synthesemethoden
Pyridaben is synthesized through a multi-step process that involves the reaction of 2-chloro-5-methylphenol with 2-methylpropanoyl chloride to form 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid. This acid is then reacted with 4-pyridinemethanamine to form 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide, which is the final product. The synthesis of Pyridaben is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Pyridaben has been extensively studied for its insecticidal properties. It is used in agriculture to control pests that damage crops, such as spider mites, whiteflies, and thrips. Pyridaben has also been studied for its potential use in controlling pests that transmit diseases, such as mosquitoes. In addition, Pyridaben has been studied for its potential use in the treatment of parasitic infections in animals.
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-4-5-14(18)15(10-12)22-17(2,3)16(21)20-11-13-6-8-19-9-7-13/h4-10H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJSTBBRPSJYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6026990.png)
![7-(2-fluorobenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026996.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6027009.png)
![1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6027014.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B6027032.png)
![4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6027043.png)
![7-(4-fluorobenzyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6027054.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6027061.png)
![N-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6027063.png)
![ethyl 1-{4-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6027074.png)
![1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-azepanone](/img/structure/B6027079.png)
![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027089.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6027093.png)